CID 71363969, also known as Pseudouridimycin, is a C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. This compound is derived from the biosynthetic pathway of specific strains of Streptomyces, particularly Streptomyces sp. ID38640. The compound has garnered attention for its potential applications in combating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.
Pseudouridimycin is classified under the category of nucleoside antibiotics. It is characterized by a unique structure that includes a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This classification is significant as it highlights the compound's mechanism of action, which involves interference with bacterial RNA synthesis.
The synthesis of Pseudouridimycin involves a complex biosynthetic pathway that has been elucidated through genetic and biochemical studies. The key steps in the synthesis include:
The molecular structure of Pseudouridimycin includes:
The chemical formula can be represented as C₁₃H₁₈N₄O₅, and its molecular weight is approximately 318.31 g/mol. The structural characteristics contribute to its function as an RNA polymerase inhibitor.
Pseudouridimycin primarily acts by binding to bacterial RNA polymerase, thereby inhibiting transcription. The reaction mechanism involves:
The specificity of this interaction is crucial for its effectiveness against various bacterial strains.
The mechanism of action of Pseudouridimycin can be summarized as follows:
Research indicates that Pseudouridimycin shows promise against both Gram-positive and Gram-negative bacteria due to its unique binding properties.
These properties are essential for its formulation as a therapeutic agent.
Pseudouridimycin has several potential applications in scientific research and medicine:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3